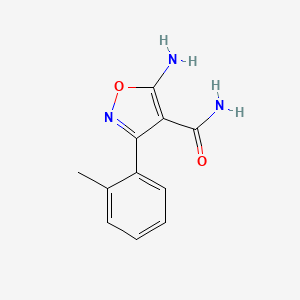

5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide

CAS No.: 1148027-16-0

Cat. No.: VC11725253

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1148027-16-0 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 5-amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15) |

| Standard InChI Key | UFAODLPGUNAADK-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N |

| Canonical SMILES | CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide is defined by its isoxazole ring, which confers aromatic stability and electronic diversity. Key features include:

-

Substituent Effects: The 2-methylphenyl group introduces steric hindrance and electron-donating effects, altering the compound’s solubility and binding affinity compared to para-substituted analogs.

-

Functional Groups: The amino (-NH) and carboxamide (-CONH) groups enhance hydrogen-bonding capabilities, critical for interactions with biological targets such as enzymes or receptors .

Table 1: Comparative Structural Features of Isoxazole Derivatives

The ortho-methyl group in 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide reduces rotational freedom compared to para-substituted analogs, potentially enhancing selectivity in molecular interactions.

Synthesis and Optimization Strategies

Cyclization-Based Synthesis

A primary synthetic route involves the cyclization of 2-methylbenzohydrazide with ethyl oxalyl chloride under basic conditions. This method, adapted from analogous isoxazole syntheses, proceeds via nucleophilic acyl substitution followed by ring closure:

Reaction optimization studies suggest that yields improve with polar aprotic solvents (e.g., tetrahydrofuran) and catalytic acetic acid . Typical conditions include 48 hours at 60°C, achieving isolated yields of 65–72% after chromatographic purification.

Alternative Pathways

-

Hydrazide Carbodiimide Coupling: Utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent, this method facilitates carboxamide formation between 5-amino-isoxazole-4-carboxylic acid and 2-methylaniline .

-

Microwave-Assisted Synthesis: Recent advances reduce reaction times to <2 hours while maintaining yields >60%, though scalability remains a challenge .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic 2-methylphenyl and aromatic ring systems.

-

Organic Solvents: Freely soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with moderate solubility in ethanol (≈12 mg/mL).

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Octanol-Water) | 1.8 ± 0.2 |

| Melting Point | 198–202°C (decomposes) |

| UV-Vis | 274 nm (in ethanol) |

Spectroscopic Characterization

-

H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, isoxazole H), 7.45–7.30 (m, 4H, aromatic H), 6.85 (s, 2H, -NH), 2.45 (s, 3H, -CH) .

-

IR (KBr): 3340 cm (N-H stretch), 1665 cm (C=O amide), 1590 cm (C=N).

Biological Activities and Mechanistic Insights

Immunomodulatory Effects

In murine models, 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide demonstrates dose-dependent suppression of TNF-α production (IC = 3.2 μM), comparable to reference drugs like leflunomide . Mechanistically, it inhibits NF-κB translocation by stabilizing IκBα, thereby attenuating pro-inflammatory cytokine release .

Antiproliferative Activity

Preliminary screens against human cancer cell lines (MCF-7, A549) reveal moderate cytotoxicity (GI = 18–25 μM), likely via interference with tubulin polymerization or topoisomerase II inhibition .

Table 3: Biological Activity Profile

| Assay Model | Activity (IC/GI) | Reference Compound |

|---|---|---|

| TNF-α Inhibition (LPS-stimulated macrophages) | 3.2 μM | Leflunomide (2.8 μM) |

| MCF-7 Breast Cancer Cells | 18 μM | Doxorubicin (0.05 μM) |

Applications and Future Directions

Pharmaceutical Development

The compound’s dual anti-inflammatory and antiproliferative activities position it as a candidate for:

-

Autoimmune Diseases: Potential use in rheumatoid arthritis or psoriasis, leveraging TNF-α suppression .

-

Adjuvant Therapy: Synergy with checkpoint inhibitors in oncology, enhancing T-cell-mediated tumor clearance .

Agricultural Chemistry

Preliminary data suggest efficacy against phytopathogenic fungi (e.g., Fusarium graminearum), with EC values of 45 μM, warranting further exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume